[3-(Benzyloxy)cyclobutyl](tetrahydro-2H-pyran-4-yl)methanone
Overview
Description
3-(Benzyloxy)cyclobutylmethanone is a chemical compound with the molecular formula C17H22O3 and a molecular weight of 274.35 g/mol It is known for its unique structure, which combines a benzyloxy group, a cyclobutyl ring, and a tetrahydro-2H-pyran-4-yl moiety
Preparation Methods
The synthesis of 3-(Benzyloxy)cyclobutylmethanone involves several steps, typically starting with the preparation of the cyclobutyl and tetrahydro-2H-pyran-4-yl intermediates. These intermediates are then coupled through a series of reactions, including benzyloxylation and ketone formation. The specific reaction conditions, such as temperature, solvents, and catalysts, can vary depending on the desired yield and purity of the final product .
Chemical Reactions Analysis
3-(Benzyloxy)cyclobutylmethanone undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or ketones, depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The benzyloxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like alkoxides. The major products formed from these reactions depend on the specific reagents and conditions employed .
Scientific Research Applications
3-(Benzyloxy)cyclobutylmethanone has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: Researchers study its interactions with biological molecules to understand its potential as a drug candidate.
Medicine: Its unique structure makes it a candidate for drug discovery and development, particularly in targeting specific enzymes or receptors.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-(Benzyloxy)cyclobutylmethanone involves its interaction with specific molecular targets, such as enzymes or receptors. The benzyloxy group and the cyclobutyl ring play crucial roles in binding to these targets, while the tetrahydro-2H-pyran-4-yl moiety may influence the compound’s overall stability and reactivity. The exact pathways and molecular targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar compounds to 3-(Benzyloxy)cyclobutylmethanone include other cyclobutyl and tetrahydro-2H-pyran derivatives. the presence of the benzyloxy group and the specific arrangement of functional groups make this compound unique. Some similar compounds include:
- [3-(Benzyloxy)cyclobutyl]methanone
- [3-(Cyclobutyl)tetrahydro-2H-pyran-4-yl]methanone
- 3-(Benzyloxy)cyclobutylethanone
These compounds share structural similarities but differ in their specific functional groups and reactivity, highlighting the uniqueness of 3-(Benzyloxy)cyclobutylmethanone .
Properties
IUPAC Name |
oxan-4-yl-(3-phenylmethoxycyclobutyl)methanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22O3/c18-17(14-6-8-19-9-7-14)15-10-16(11-15)20-12-13-4-2-1-3-5-13/h1-5,14-16H,6-12H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HJBCKXKSDFIHLP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1C(=O)C2CC(C2)OCC3=CC=CC=C3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.35 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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